molecular formula C9H9BrClFO B6307828 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene CAS No. 1881295-73-3

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene

Cat. No. B6307828
CAS RN: 1881295-73-3
M. Wt: 267.52 g/mol
InChI Key: NKWZJUXCCAYEFS-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene is a polyhalo substituted benzene .


Synthesis Analysis

It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrClFO . The molecular weight is 267.52 . The InChI code is 1S/C9H9BrClFO/c1-2-5-13-9-7 (11)4-3-6 (10)8 (9)12/h3-4H,2,5H2,1H3 .


Chemical Reactions Analysis

This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .


Physical And Chemical Properties Analysis

The physical form of this compound is liquid .

Scientific Research Applications

Electrochemical Fluorination

1-Bromo-4-chloro-2-fluoro-3-propoxybenzene, due to its halogenated nature, can be a subject in electrochemical fluorination studies. Research indicates that halobenzenes like this compound undergo specific reactions during electrochemical processes, leading to the formation of various fluorinated compounds (Horio et al., 1996).

Vibrational Spectra in Electronic States

This compound could be valuable in studying the vibrational spectra of halobenzene cations in different electronic states. Investigations into halobenzenes have measured vibrational spectra by mass-analyzed threshold ionization, which can be applied to similar compounds (Kwon, Kim, & Kim, 2002).

SNAr Reactions

This compound can be a subject in studies of aromatic nucleophilic substitution (SNAr) reactions. Research demonstrates that halogenated benzenes' reactivity in SNAr reactions is influenced by steric and electronic factors (Onyido & Hirst, 1991).

Photoreactions with Cyclopentene

This compound may react with cyclopentene under photoreaction conditions, resulting in products derived from the insertion into the C-halogen bond. Studies on similar halogenated benzenes suggest such potential reactions (Bryce-smith, Dadson, & Gilbert, 1980).

Electronic Structure Studies

This compound can be useful in exploring the electronic structures of substituted benzenediazonium cations. Studies have used molecular orbital calculations and absorption spectra measurements for understanding the electronic structures of similar compounds (Sukigara & Kikuchi, 1967).

Fluorination with Xenon Difluoride

Its application can extend to fluorination studies, especially using the XeF2—BF3•Et2O system. Research shows that similar halobenzenes can be fluorinated predominantly at specific positions (Fedorov et al., 2015).

Vibrational Analysis of Trisubstituted Benzenes

The compound could be significant in the vibrational analysis of trisubstituted benzenes. Vibrational assignments and analysis of similar compounds provide insights into their structural properties (Reddy & Rao, 1994).

Safety and Hazards

The safety information for 1-Bromo-4-chloro-2-fluoro-3-propoxybenzene is available in the Material Safety Data Sheet (MSDS) . It is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Skin Irrit. 2 .

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-5-13-9-7(11)4-3-6(10)8(9)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWZJUXCCAYEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251142
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1881295-73-3
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881295-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-chloro-2-fluoro-3-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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